5-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine to form a hydrazone intermediate, which is then subjected to cyclization with an appropriate carboxylic acid derivative under acidic or basic conditions . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and catalysts is crucial to ensure environmental sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the carboxylic acid group to form alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with ketone or aldehyde groups, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole-5-carboxylic acid: Known for its role as a D-amino acid oxidase inhibitor.
5-Methyl-1H-pyrazole-3-carboxylic acid: Used as an intermediate in organic synthesis.
1-Methyl-3-chloro-4-methoxycarbonylpyrazole-5-sulfonamide: Employed in the synthesis of pharmaceuticals
Uniqueness
5-Cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid stands out due to its cyclopentyl group, which imparts unique steric and electronic properties. This makes it a valuable scaffold for designing novel compounds with specific biological activities.
Properties
IUPAC Name |
3-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-6-8(10(13)14)9(12-11-6)7-4-2-3-5-7/h7H,2-5H2,1H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAQNULTLJRIOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2CCCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.